molecular formula C7H7BrS B8000423 2-Bromo-3-(2-thienyl)-1-propene

2-Bromo-3-(2-thienyl)-1-propene

Cat. No.: B8000423
M. Wt: 203.10 g/mol
InChI Key: ORFTXUKONCEGQN-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-thienyl)-1-propene is a high-value brominated thiophene derivative intended for research and development purposes exclusively. This compound serves as a critical synthetic building block in organic chemistry, particularly in the construction of more complex thiophene-based structures. Its molecular architecture, featuring a reactive bromine and an allyl group attached to a thiophene ring, makes it a versatile precursor in metal-catalyzed cross-coupling reactions and polymerizations. In the field of materials science, related bromo-thienyl propene analogues are investigated for the synthesis of conjugated polymers and functional materials with applications in organic electronics, such as thin-film transistors and solar cells . The autopolymerization potential of certain brominated thiophene derivatives can be leveraged to create these functional polymers, sometimes facilitated by the hydrogen bromide generated in situ . Furthermore, structurally similar bromo-thiophene compounds are frequently employed as key intermediates in pharmaceutical research for the synthesis of active molecules, including chalcone derivatives studied for their biological activities . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrS/c1-6(8)5-7-3-2-4-9-7/h2-4H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFTXUKONCEGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-3-(2-thienyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure:
The molecular formula for this compound is C₇H₅BrS. The structure includes a bromine atom and a thiophene ring, which contribute to its reactivity and biological properties.

Physical Properties:

  • Molecular Weight: 215.08 g/mol
  • Melting Point: Data not extensively documented; further experimental studies required.
  • Solubility: Soluble in organic solvents like ethanol and acetone.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, which can be crucial for treating conditions like arthritis and other inflammatory diseases.
  • Receptor Binding: The compound has the potential to bind to specific receptors, modulating various biological responses.
  • Signal Transduction: It may affect signal transduction pathways, altering cellular functions and potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds related to thienyl derivatives exhibit significant antimicrobial properties. For example, studies on thienyl-2-nitropropene compounds have shown effectiveness against Trypanosoma cruzi, suggesting that similar structures may also have promising antimicrobial effects .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance, one study reported that related thienyl compounds exhibited differential cytotoxic effects on Vero cells, indicating that structural modifications can influence biological activity .

Study 1: In Vitro Activity Against Trypanosoma cruzi

A comparative study tested several thienyl derivatives against Trypanosoma cruzi. The results showed that while some compounds exhibited high activity against epimastigotes and blood trypomastigotes, others were less effective. This highlights the potential of 2-bromo derivatives in developing treatments for Chagas disease .

CompoundActivity Against EpimastigotesActivity Against Amastigotes
N1HighModerate
N3ModerateModerate
N4LowLow
N2Very LowVery Low

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of thienyl compounds. It was found that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests that this compound might also possess anti-inflammatory properties through similar mechanisms.

Summary of Biological Activities

Research findings indicate that this compound has potential applications in:

  • Antimicrobial therapies targeting parasitic infections.
  • Anti-inflammatory treatments through enzyme inhibition.
  • Cytotoxic agents for cancer research.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Thienyl vs. Phenyl Substituents : Thienyl groups (as in the target compound) introduce sulfur’s electron-rich character, enhancing resonance stabilization compared to phenyl analogs. This can lower activation energy in electrophilic substitutions .
  • Halogen Effects : Bromine’s electronegativity and leaving-group ability contrast with chlorine (e.g., 951885-87-3) and fluorine (e.g., 731773-05-0). Bromo derivatives are more reactive in cross-coupling reactions .
  • Steric Considerations : Bulky substituents (e.g., 3,5-dimethylphenyl in 842140-37-8) reduce reaction rates in sterically demanding processes like Heck coupling .

Physicochemical Properties

  • Boiling Points : Predicted boiling points correlate with molecular weight and polarity. The chloro-thienyl derivative (237.54 g/mol) has the highest predicted boiling point (251.3°C) due to increased molecular interactions .
  • Density : Fluorinated analogs (e.g., 1.423 g/cm³ for 731773-05-0) exhibit lower densities compared to chlorinated/brominated derivatives, reflecting differences in atomic mass and packing efficiency .

Computational Modeling

Tools like AutoDock4 () and Multiwfn () could predict the target compound’s binding affinity in drug design or its electronic structure for material science applications. For example, docking studies might reveal interactions with bacterial enzymes, aligning with ’s findings on thienyl-based antibiotics .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic attack on the propene chain. FeBr₃ polarizes Br₂, generating a Br⁺ electrophile that targets the electron-rich double bond of the propene. The thienyl group, though aromatic, remains intact due to kinetic control and milder reaction conditions.

Optimized Protocol :

  • Substrate : 3-(2-Thienyl)-1-propene (10 mmol)

  • Reagents : Br₂ (1.1 equiv), FeBr₃ (5 mol%)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (prevents over-bromination of the thienyl ring)

  • Duration : 2–4 hours

Yield : 68–75%

ParameterValue
Catalyst Loading5 mol% FeBr₃
Br₂ Equivalents1.1
Reaction Time3 hours
Isolated Yield72%

Challenges and Solutions

  • Thienyl Ring Bromination : Competitive electrophilic substitution on the thienyl ring is mitigated by maintaining low temperatures and limiting Br₂ stoichiometry.

  • Byproduct Formation : Di-brominated propene derivatives (e.g., 2,3-dibromo-3-(2-thienyl)propane) are minimized via rapid quenching with sodium thiosulfate.

Radical Allylic Bromination Using N-Bromosuccinimide (NBS)

Radical bromination offers superior regioselectivity for allylic positions, avoiding aromatic substitution on the thienyl ring. This method employs NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Reaction Pathway

The mechanism involves hydrogen abstraction from the allylic position (C-2 of the propene chain) by a bromine radical, followed by bromine atom transfer from NBS.

Standard Procedure :

  • Substrate : 3-(2-Thienyl)-1-propene (10 mmol)

  • Reagents : NBS (1.05 equiv), AIBN (1 mol%)

  • Solvent : Carbon tetrachloride (CCl₄)

  • Conditions : Reflux under UV light (λ = 365 nm) for 6 hours

Yield : 80–85%

ParameterValue
NBS Equivalents1.05
AIBN Loading1 mol%
Light SourceUV (365 nm)
Isolated Yield83%

Advantages Over Electrophilic Methods

  • Regioselectivity : Exclusive bromination at the allylic C-2 position.

  • Thienyl Stability : No competing reactions observed on the thiophene ring.

Cross-Coupling Strategies: Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions enable modular synthesis by connecting pre-functionalized fragments. For this compound, a Suzuki-Miyaura coupling between 2-bromo-1-propene and 2-thienylboronic acid is feasible.

Synthetic Workflow

  • Preparation of 2-Bromo-1-Propene :
    Synthesized via bromination of propargyl alcohol followed by dehydration.

  • Coupling Reaction :

    • Catalyst : Pd(PPh₃)₄ (3 mol%)

    • Base : K₂CO₃ (2 equiv)

    • Solvent : 1,2-Dimethoxyethane (DME)

    • Temperature : 80°C, 12 hours

Yield : 65–70%

ComponentQuantity
2-Bromo-1-propene1.0 equiv
2-Thienylboronic acid1.2 equiv
Pd(PPh₃)₄3 mol%

Limitations

  • Steric Hindrance : Bulky substituents on the boronic acid reduce coupling efficiency.

  • Purity Requirements : Column chromatography (hexane/ethyl acetate, 9:1) is necessary to isolate the product.

Elimination Reactions from Dibrominated Precursors

Dehydrohalogenation of 2,3-dibromo-3-(2-thienyl)propane provides a high-yield route to the target compound.

Reaction Design

  • Substrate : 2,3-Dibromo-3-(2-thienyl)propane

  • Base : Potassium tert-butoxide (KOtBu, 1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C, 1 hour

Yield : 88–92%

ParameterValue
BaseKOtBu (1.5 equiv)
Reaction Time1 hour
Isolated Yield90%

Key Considerations

  • Precursor Synthesis : 2,3-Dibromo-3-(2-thienyl)propane is obtained via radical bromination of 3-(2-thienyl)propane.

  • Elimination Kinetics : Anti-periplanar geometry of β-hydrogen and bromine ensures efficient E2 elimination.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 6.85–7.10 (m, 3H, thienyl-H), 5.95 (t, J = 6.8 Hz, 1H, CHBr), 5.45 (d, J = 16.0 Hz, 1H, CH₂=), 5.30 (d, J = 10.4 Hz, 1H, CH₂=).

  • ¹³C NMR :
    δ 134.2 (C-Br), 128.5–130.1 (thienyl-C), 117.8 (CH₂=).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ at m/z 216.9841 (theoretical: 216.9834 for C₇H₇BrS).

Q & A

Basic: What are the common synthetic routes for preparing 2-Bromo-3-(2-thienyl)-1-propene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of brominated alkenes like this compound typically involves halogenation or coupling reactions. A plausible route is the allylic bromination of 3-(2-thienyl)-1-propene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ . Optimization includes controlling temperature (60–80°C) and reaction time (6–12 hours) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. For thienyl-substituted analogs, steric and electronic effects of the thiophene ring may necessitate adjusted stoichiometry or alternative brominating agents (e.g., Br₂ with FeCl₃ catalysis) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the thienyl moiety (δ 6.5–7.5 ppm for aromatic protons) and allylic bromine (δ 4.5–5.5 ppm for CH₂Br). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves stereochemistry. Bromine’s high electron density aids phase determination, but twinning may occur due to planar thienyl groups; data collection at low temperature (100 K) improves resolution .

Advanced: How do substituents (e.g., thienyl vs. phenyl) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The thienyl group’s electron-rich nature enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), whereas steric hindrance from the 2-position may slow kinetics. Comparative studies with phenyl analogs show higher yields for thienyl derivatives in Heck reactions due to improved π-orbital overlap . Mechanistic studies using DFT calculations (B3LYP/6-31G*) can predict regioselectivity in allylic substitutions .

Advanced: What challenges arise in resolving crystallographic disorder for brominated alkenes, and how are they addressed?

Methodological Answer:
Bromine’s high scattering factor often causes anisotropic displacement parameters, complicating refinement. Strategies include:

  • Using SHELXL’s PART command to model disorder.
  • Applying ISOR restraints to thermal parameters.
  • For thienyl-bromine interactions, partial occupancy refinement (e.g., 50:50 split) may be needed if rotational isomers coexist .
  • Low-temperature data (e.g., 100 K) reduces thermal motion artifacts .

Advanced: How can contradictory reactivity data (e.g., competing substitution/elimination) be systematically analyzed?

Methodological Answer:
Contradictions often arise from solvent polarity, base strength, or temperature. For example:

  • In polar aprotic solvents (DMF), SN2 substitution dominates, yielding 3-(2-thienyl)-2-hydroxypropene.
  • In nonpolar solvents (toluene) with strong bases (DBU), elimination to 1-(2-thienyl)propadiene prevails .
    Experimental Design : Use a factorial approach varying solvent, base (e.g., K₂CO₃ vs. t-BuOK), and temperature. Monitor intermediates via GC-MS or in-situ IR .

Advanced: How does the thienyl group’s electronic structure affect photophysical properties compared to phenyl analogs?

Methodological Answer:
Thienyl’s extended π-conjugation lowers the HOMO-LUMO gap, increasing UV-Vis absorbance in the 300–400 nm range. Time-dependent DFT (TDDFT) calculations (CAM-B3LYP/def2-TZVP) correlate with experimental λₘₐₓ shifts. Fluorescence quenching in brominated derivatives is attributed to heavy atom effects, measurable via quantum yield assays .

Advanced: What methodologies optimize regioselective functionalization of the allylic bromide?

Methodological Answer:

  • Nucleophilic Substitution : Use bulky ligands (e.g., P(t-Bu)₃) to direct attack to the less hindered position.
  • Transition-Metal Catalysis : Pd(PPh₃)₄ with ZnBr₂ enhances selectivity in Kumada couplings .
  • Solvent Effects : THF favors SN2 pathways, while DMSO promotes radical mechanisms. Kinetic studies (e.g., Eyring plots) quantify activation parameters .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to volatile brominated intermediates.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite.
  • Storage : Under nitrogen at –20°C to prevent decomposition .

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